Atevirdine mesylate Atevirdine mesylate Atevirdine Mesylate is a mesylate salt form of atevirdine, a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.
Brand Name: Vulcanchem
CAS No.: 138540-32-6
VCID: VC0519660
InChI: InChI=1S/C21H25N5O2.CH4O3S/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19;1-5(2,3)4/h4-8,13-14,22,24H,3,9-12H2,1-2H3;1H3,(H,2,3,4)
SMILES: CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O
Molecular Formula: C22H29N5O5S
Molecular Weight: 475.6 g/mol

Atevirdine mesylate

CAS No.: 138540-32-6

Inhibitors

VCID: VC0519660

Molecular Formula: C22H29N5O5S

Molecular Weight: 475.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Atevirdine mesylate - 138540-32-6

CAS No. 138540-32-6
Product Name Atevirdine mesylate
Molecular Formula C22H29N5O5S
Molecular Weight 475.6 g/mol
IUPAC Name [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone;methanesulfonic acid
Standard InChI InChI=1S/C21H25N5O2.CH4O3S/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19;1-5(2,3)4/h4-8,13-14,22,24H,3,9-12H2,1-2H3;1H3,(H,2,3,4)
Standard InChIKey HKPKBPALSLUFFM-UHFFFAOYSA-N
SMILES CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O
Canonical SMILES CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O
Appearance Solid powder
Description Atevirdine Mesylate is a mesylate salt form of atevirdine, a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms atevirdine
atevirdine mesylate
U 87201
U 87201E
U-87201
U-87201E
Reference 1: Dawood KM. Benzofuran derivatives: a patent review. Expert Opin Ther Pat. 2013 Sep;23(9):1133-56. doi: 10.1517/13543776.2013.801455. Epub 2013 May 17. Review. PubMed PMID: 23683135.
2: Galal SA, Abd El-All AS, Hegab KH, Magd-El-Din AA, Youssef NS, El-Diwani HI. Novel antiviral benzofuran-transition metal complexes. Eur J Med Chem. 2010 Jul;45(7):3035-46. doi: 10.1016/j.ejmech.2010.03.034. Epub 2010 Mar 27. PubMed PMID: 20398971.
3: Galal SA, Abd El-All AS, Abdallah MM, El-Diwani HI. Synthesis of potent antitumor and antiviral benzofuran derivatives. Bioorg Med Chem Lett. 2009 May 1;19(9):2420-8. doi: 10.1016/j.bmcl.2009.03.069. Epub 2009 Mar 21. PubMed PMID: 19345581.
4: Morse GD, Reichman RC, Fischl MA, Para M, Leedom J, Powderly W, Demeter LM, Resnick L, Bassiakos Y, Timpone J, Cox S, Batts D. Concentration-targeted phase I trials of atevirdine mesylate in patients with HIV infection: dosage requirements and pharmacokinetic studies. The ACTG 187 and 199 study teams. Antiviral Res. 2000 Jan;45(1):47-58. PubMed PMID: 10774589.
5: Demeter LM, Meehan PM, Morse G, Fischl MA, Para M, Powderly W, Leedom J, Holden-Wiltse J, Greisberger C, Wood K, Timpone J Jr, Wathen LK, Nevin T, Resnick L, Batts DH, Reichman RC. Phase I study of atevirdine mesylate (U-87201E) monotherapy in HIV-1-infected patients. J Acquir Immune Defic Syndr Hum Retrovirol. 1998 Oct 1;19(2):135-44. PubMed PMID: 9768622.
6: Chang M, Sood VK, Wilson GJ, Kloosterman DA, Sanders PE, Schuette MR, Judy RW, Voorman RL, Maio SM, Slatter JG. Absorption, distribution, metabolism, and excretion of atevirdine in the rat. Drug Metab Dispos. 1998 Oct;26(10):1008-18. PubMed PMID: 9763407.
7: Szeto ER, Freund J, Brew BJ, Loder A, Griffiths MR. Cerebral perfusion scanning in treating AIDS dementia: a pilot study. J Nucl Med. 1998 Feb;39(2):298-302. PubMed PMID: 9476939.
8: Been-Tiktak AM, de Haas CJ, de Graaf L, Boucher CA, Verhoef J, Borleffs JC, Nottet HS, Schuurman R. In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages. J Antimicrob Chemother. 1997 Dec;40(6):847-53. PubMed PMID: 9462437.
9: Howard GM, Schwende FJ. Sensitive reversed-phase high-performance liquid chromatographic method for the determination of atevirdine and its N-desethyl metabolite in human saliva or cerebrospinal fluid using solid-phase extraction. J Chromatogr B Biomed Sci Appl. 1997 Jun 6;693(2):431-6. PubMed PMID: 9210449.
10: Genin MJ, Poel TJ, Yagi Y, Biles C, Althaus I, Keiser BJ, Kopta LA, Friis JM, Reusser F, Adams WJ, Olmsted RA, Voorman RL, Thomas RC, Romero DL. Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. J Med Chem. 1996 Dec 20;39(26):5267-75. PubMed PMID: 8978855.
11: Been-Tiktak AM, Williams I, Vrehen HM, Richens J, Aldam D, van Loon AM, Loveday C, Boucher CA, Ward P, Weller IV, Borleffs JC. Safety, tolerance, and efficacy of atevirdine in asymptomatic human immunodeficiency virus-infected individuals. Antimicrob Agents Chemother. 1996 Nov;40(11):2664-8. PubMed PMID: 8913487; PubMed Central PMCID: PMC163598.
12: Brew BJ, Dunbar N, Druett JA, Freund J, Ward P. Pilot study of the efficacy of atevirdine in the treatment of AIDS dementia complex. AIDS. 1996 Oct;10(12):1357-60. PubMed PMID: 8902064.
13: Romero DL, Olmsted RA, Poel TJ, Morge RA, Biles C, Keiser BJ, Kopta LA, Friis JM, Hosley JD, Stefanski KJ, Wishka DG, Evans DB, Morris J, Stehle RG, Sharma SK, Yagi Y, Voorman RL, Adams WJ, Tarpley WG, Thomas RC. Targeting delavirdine/atevirdine resistant HIV-1: identification of (alkylamino)piperidine-containing bis(heteroaryl)piperazines as broad spectrum HIV-1 reverse transcriptase inhibitors. J Med Chem. 1996 Sep 13;39(19):3769-89. PubMed PMID: 8809165.
14: Taburet AM, Singlas E. Drug interactions with antiviral drugs. Clin Pharmacokinet. 1996 May;30(5):385-401. Review. PubMed PMID: 8743337.
15: Morse GD, Fischl MA, Shelton MJ, Borin MT, Driver MR, DeRemer M, Lee K, Wajszczuk CP. Didanosine reduces atevirdine absorption in subjects with human immunodeficiency virus infections. Antimicrob Agents Chemother. 1996 Mar;40(3):767-71. PubMed PMID: 8851608; PubMed Central PMCID: PMC163195.
16: Been-Tiktak AM, Vrehen HM, Schneider MM, van der Feltz M, Branger T, Ward P, Cox SR, Harry JD, Borleffs JC. Safety, tolerance, and pharmacokinetics of atevirdine mesylate (U-87201E) in asymptomatic human immunodeficiency virus-infected patients. Antimicrob Agents Chemother. 1995 Mar;39(3):602-7. PubMed PMID: 7793859; PubMed Central PMCID: PMC162591.
17: Reichman RC, Morse GD, Demeter LM, Resnick L, Bassiakos Y, Fischl M, Para M, Powderly W, Leedom J, Greisberger C, et al. Phase I study of atevirdine, a nonnucleoside reverse transcriptase inhibitor, in combination with zidovudine for human immunodeficiency virus type 1 infection. ACTG 199 Study Team. J Infect Dis. 1995 Feb;171(2):297-304. PubMed PMID: 7531207.
18: Roberts S, Bawdon R, Sobhi S, Dax J, Gilstrap L 3rd, Wimberly D. The maternal-fetal transfer of bisheteroypiperazine (U-87201-E) in the ex vivo human placenta. Am J Obstet Gynecol. 1995 Jan;172(1 Pt 1):88-91. PubMed PMID: 7531400.
19: Rosser LM, O'Donnell AM, Lee KM, Morse GD. In vitro protein-binding characteristics of atevirdine and its N-dealkylated metabolite. Antiviral Res. 1994 Dec;25(3-4):193-200. PubMed PMID: 7535991.
20: Romero DL, Morge RA, Biles C, Berrios-Pena N, May PD, Palmer JR, Johnson PD, Smith HW, Busso M, Tan CK, et al. Discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines. 1. A novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. J Med Chem. 1994 Apr 1;37(7):999-1014. PubMed PMID: 7512142.
PubChem Compound 60847
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator